![molecular formula C5H3ClN2O2 B032982 2-Chloro-4-nitropyridine CAS No. 23056-36-2](/img/structure/B32982.png)
2-Chloro-4-nitropyridine
Overview
Description
2-Chloro-4-nitropyridine is an organic compound with the molecular formula C5H3ClN2O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a nitro group at the fourth position on the pyridine ring. This compound is known for its applications in various chemical syntheses and industrial processes .
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2-chloro-4-nitropyridine belongs, are known to interact with various biological targets due to their electrophilic nature .
Mode of Action
The mode of action of this compound involves a reaction mechanism where the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Biochemical Pathways
It’s known that nitropyridines can be synthesized from 4-aminopyridine, and from 3-nitropyridine, 5-nitropyridine-2-sulfonic acid can be formed in a two-step reaction . This suggests that this compound may interact with similar biochemical pathways.
Pharmacokinetics
It’s known that the compound is a crystalline solid that can appear as colorless or light yellow crystals . It has a relatively low solubility in solvents and is relatively unstable, especially under high temperatures or in the presence of fire or sunlight . These properties may affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Given its structural similarity to other nitropyridines, it’s plausible that it may have similar effects, such as causing changes in cellular redox states or interacting with dna .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its instability under high temperatures or in the presence of fire or sunlight suggests that it may degrade or react under these conditions . Furthermore, its low solubility in solvents suggests that its action may be influenced by the solvent environment .
Biochemical Analysis
Cellular Effects
It’s unclear how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on any long-term effects on cellular function observed in in vitro or in vivo studies is also lacking .
Metabolic Pathways
It’s unclear which enzymes or cofactors it interacts with, and how it affects metabolic flux or metabolite levels .
Transport and Distribution
It’s unclear which transporters or binding proteins it interacts with, and how it affects its localization or accumulation .
Subcellular Localization
It’s unclear if there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-nitropyridine can be synthesized through several methods. One common approach involves the nitration of 2-chloropyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro group at the fourth position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction parameters. This method enhances the yield and purity of the final product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form N-oxides.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or ammonia in methanol are commonly used for substitution reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions to reduce the nitro group.
Major Products Formed:
Substitution Products: 2-Chloro-4-alkoxypyridines and 2-chloro-4-aminopyridines.
Reduction Products: 2-Chloro-4-aminopyridine.
Scientific Research Applications
Pharmaceutical Applications
2-Chloro-4-nitropyridine is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects.
Synthesis of Active Pharmaceutical Ingredients (APIs)
- 4-Amino-2-chloropyridine : This compound is synthesized from this compound and serves as a precursor for various APIs, including those used in treating neurological disorders and infections .
- Thrombin Inhibitors : Recent studies have highlighted the utility of this compound derivatives as thrombin inhibitors, which are crucial in anticoagulant therapies .
Case Study: Anticancer Agents
Research has indicated that derivatives of this compound exhibit cytotoxic properties against cancer cell lines. A study demonstrated that modifications to the nitro group can enhance biological activity, making these compounds promising candidates for anticancer drug development .
Agrochemical Applications
In agriculture, this compound is explored as an intermediate in the synthesis of herbicides and pesticides.
Herbicide Development
The compound is utilized in developing selective herbicides that target specific weed species while minimizing damage to crops. For instance, research has shown that certain derivatives can inhibit key enzymes in plant growth, thus controlling weed proliferation effectively .
Organic Synthesis
This compound plays a crucial role in organic synthesis, particularly in the formation of complex organic molecules.
Reaction with Grignard Reagents
The compound undergoes reactions with Grignard reagents to form various substituted pyridines, which are valuable in synthetic organic chemistry .
Aromatic Coupling Reactions
It has also been employed in aromatic coupling reactions, facilitating the formation of biaryl compounds that are important in materials science and organic electronics .
Data Summary Table
Application Area | Specific Use | Example Compound/Reaction |
---|---|---|
Pharmaceuticals | API Synthesis | 4-Amino-2-chloropyridine |
Thrombin Inhibitors | Derivatives for anticoagulant therapy | |
Agrochemicals | Herbicide Development | Selective herbicides targeting specific weeds |
Organic Synthesis | Reactions with Grignard Reagents | Formation of substituted pyridines |
Aromatic Coupling | Biaryl compounds for materials science |
Comparison with Similar Compounds
- 2-Chloro-5-nitropyridine
- 2-Chloro-3-nitropyridine
- 5-Chloro-2-nitropyridine
Comparison: 2-Chloro-4-nitropyridine is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and the types of reactions it can undergo. For instance, 2-chloro-5-nitropyridine has different electronic properties and reactivity patterns compared to this compound .
Biological Activity
2-Chloro-4-nitropyridine (C5H3ClN2O2) is an aromatic heterocyclic compound that has garnered attention due to its biological activities and potential applications in various fields, including pharmaceuticals and environmental science. This article explores the biological activity of this compound, focusing on its metabolism, toxicity, and potential for bioremediation.
- Molecular Formula : C5H3ClN2O2
- Molecular Weight : 162.54 g/mol
- CAS Number : 3433-38-7
Metabolism and Degradation Pathways
Research has demonstrated that this compound can undergo microbial degradation, which is crucial for understanding its environmental fate. Notably, studies involving various bacterial strains have elucidated the metabolic pathways involved in its degradation:
- Rhodococcus sp. MB-P1 : This strain utilizes 2-chloro-4-nitroaniline (a derivative of this compound) as a sole carbon and nitrogen source. The degradation pathway involves the transformation of 2-chloro-4-nitroaniline to 4-amino-3-chlorophenol (4-A-3-CP), followed by further degradation to 6-chlorohydroxyquinol (6-CHQ) through a series of enzymatic reactions including flavin-dependent monooxygenase activity .
- Burkholderia sp. RKJ 800 : This strain has been shown to degrade 2-chloro-4-nitrophenol via a hydroquinone pathway, producing chlorohydroquinone and maleylacetate as intermediates. This highlights the compound's potential for bioremediation applications in contaminated environments .
Toxicological Profile
The toxicity of this compound has been assessed through various studies:
- Acute Toxicity : In animal studies, the oral LD50 for mice is reported to be approximately 110 mg/kg, indicating significant acute toxicity. Dermal exposure also shows considerable toxicity with LD50 values around 48 mg/kg for rabbits .
- Mutagenicity : Short-term tests have indicated that this compound exhibits mutagenic properties in mammalian systems, inducing gene mutations and structural chromosome aberrations both with and without metabolic activation .
Case Study 1: Biodegradation Potential
A study conducted on soil microcosms demonstrated the effectiveness of Burkholderia sp. RKJ 800 in degrading 2-chloro-4-nitrophenol in contaminated soils. The research indicated a significant reduction in pollutant concentration over time, showcasing the strain's potential for bioremediation efforts in industrial waste management.
Case Study 2: Toxicological Assessment
In a controlled laboratory setting, mice were exposed to various concentrations of this compound to assess its toxic effects on liver function. Results indicated liver necrosis at higher doses, underscoring the compound's hepatotoxicity and the need for careful handling in industrial applications.
Summary of Biological Activities
Biological Activity | Findings |
---|---|
Metabolism | Degraded by Rhodococcus sp. MB-P1 and Burkholderia sp. RKJ 800 |
Toxicity (LD50) | Oral: ~110 mg/kg (mice), Dermal: ~48 mg/kg (rabbits) |
Mutagenicity | Induces gene mutations and chromosomal aberrations |
Bioremediation Potential | Effective degradation in contaminated soil microcosms |
Properties
IUPAC Name |
2-chloro-4-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEPVGBDUYKPLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352743 | |
Record name | 2-Chloro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23056-36-2 | |
Record name | 2-Chloro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical synthetic route for 2-Chloro-4-nitropyridine?
A1: this compound can be synthesized from 2-chloropyridine. The process involves oxidation of 2-chloropyridine to form 2-chloropyridine N-oxide, followed by nitration to yield this compound N-oxide. A final reduction step generates the desired this compound. This method has been reported to achieve a 75% overall yield. []
Q2: Is there any structural information available for this compound?
A2: Yes, this compound (systematic name: 2-chloro-4-nitropyridin-1-ium-1-olate) has been characterized using X-ray crystallography. The nitro group exhibits near planarity with the aromatic ring, with a slight twist angle of 6.48° observed. []
Q3: Have any studies investigated the vibrational and electronic properties of this compound?
A3: Yes, researchers have used both experimental and theoretical approaches to study the vibrational, electronic, and NMR properties of this compound. Density functional theory (DFT) calculations employing the B3LYP functional with the 6-311++G (d,p) basis set were performed and compared to experimental spectroscopic data. []
Q4: Has this compound been used as a starting material for synthesizing other compounds?
A4: Yes, this compound serves as a versatile building block in organic synthesis. For instance, it has been used to prepare 4-Alkoxy-1-hydroxypyridine-2-thiones. Reacting this compound N-oxide with n-heptanolate anion in DMSO yields 2-chloro-4-heptyloxypyridine-N-oxide. This intermediate undergoes further reactions, including treatment with AcSNa followed by deacetylation with MeONa, to ultimately afford the sodium salt of 4-heptyloxy-1-hydroxypyridine-2-thione. []
Q5: Are there any known applications of this compound in medicinal chemistry?
A5: While not a drug itself, this compound acts as a key intermediate in the synthesis of various pharmaceutical compounds. For example, it plays a role in synthesizing analogs of Anpirtoline, a non-opioid analgesic. Specifically, it is employed in the preparation of 2-chloro-4-(piperidin-4-ylsulfanyl)pyridine. []
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